molecular formula C8H14O2 B8488030 2-Methylhept-2-enoic acid CAS No. 89157-36-8

2-Methylhept-2-enoic acid

Cat. No.: B8488030
CAS No.: 89157-36-8
M. Wt: 142.20 g/mol
InChI Key: FYZUENZXIZCLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylhept-2-enoic acid is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

89157-36-8

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-methylhept-2-enoic acid

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-7(2)8(9)10/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

FYZUENZXIZCLAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of allyl (5R,6S)-3-[(E)-2-{(2S)-1-allyloxycarbonylpyrrolidin-2-yl}-1-methylethenyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (2.82 g) in a mixture of tetrahydrofuran (28 ml) and ethanol (14 ml) were added successively triphenylphosphine (0.51 g), 5,5-dimethyl-1,3cyclohexanedione (dimedone) (1.79 g), and tetrakis-(triphenylphosphine) palladium (0) (220 mg). Stirring at ambient temperature for 1 hour gave a precipitate, which was collected by filtration, washed with tetrahydrofuran (40 ml) and dissolved in water (150 ml). The solution was washed with ethyl acetate (50 ml×2), concentrated in vacuo and lyophilized to give (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(E)-2-(2S)-pyrrolidin-2-yl}-1-methylethenyl]-1-azabicyclo[b 3.2.0]hept-2-ene-2-carboxylic acid (1.52 g).
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step Two
Quantity
1.79 g
Type
reactant
Reaction Step Two
Quantity
220 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of allyl (5R,6S)-3-[2-{(2S)-1-allyloxycarbonyl-4-fluoropyrrolidin-2-yl}-1-methylethenyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (1.7 g), morpholine (694 μl), and triphenylphosphine (199 mg) in tetrahydrofuran (30 ml) and ethanol (10 ml) was added tetrakis(triphenylphosphine)palladium(0) (263 mg) at room temperature. After stirring for an hour, the precipitate was filtered, washed in turn with dichloromethane (3 times) and acetone (twice), and dried under reduced pressure to give (5R,6S)-3-[2-{(2S)-4-fluoropyrrolidin-2-yl}-1-methylethenyl]-6-[(1R)-1hydroxyethyl]-7-oxo-1-azabicyclo 3.2.0]hept-2-ene-2carboxylic acid (248 mg).
Name
allyl (5R,6S)-3-[2-{(2S)-1-allyloxycarbonyl-4-fluoropyrrolidin-2-yl}-1-methylethenyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
694 μL
Type
reactant
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
263 mg
Type
catalyst
Reaction Step One

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